molecular formula C17H21NO4S B2942752 N-isopropyl-5-(((4-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide CAS No. 1448078-11-2

N-isopropyl-5-(((4-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide

Cat. No.: B2942752
CAS No.: 1448078-11-2
M. Wt: 335.42
InChI Key: LJPYXMJIDYXIKY-UHFFFAOYSA-N
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Description

N-isopropyl-5-(((4-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a sulfonylmethyl group at the 5-position. The sulfonyl group is further functionalized with a 4-methylbenzyl moiety, while the carboxamide nitrogen is substituted with an isopropyl group. This compound is of interest in medicinal chemistry due to its structural similarity to known CXCR4 antagonists, such as TAK-652 and AMD-3100, which are critical in antiviral therapy and stem cell mobilization .

Properties

IUPAC Name

5-[(4-methylphenyl)methylsulfonylmethyl]-N-propan-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-12(2)18-17(19)16-9-8-15(22-16)11-23(20,21)10-14-6-4-13(3)5-7-14/h4-9,12H,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPYXMJIDYXIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isopropyl-5-(((4-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and cytotoxic effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H24N2O4S
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, a study demonstrated that derivatives with similar structures exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25E. coli

Antiviral Activity

The compound's antiviral properties have also been explored, particularly in relation to its ability to inhibit viral replication mechanisms. It has shown effectiveness against various viruses by acting as an inhibitor of essential enzymes involved in viral nucleotide biosynthesis, such as IMP dehydrogenase (IMPDH) .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of N-isopropyl derivatives against multiple bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to traditional antibiotics like Ciprofloxacin .

Cytotoxicity Assessment

Cytotoxicity studies revealed that the compound exhibited low hemolytic activity (% lysis ranging from 3.23% to 15.22%) and noncytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for further development .

The biological activity of this compound is attributed to its ability to inhibit critical enzymes involved in microbial metabolism and viral replication. This includes inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural features of N-isopropyl-5-(((4-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide and related compounds are summarized in Table 1 .

Property This compound TAK-652 AMD-3100
Core Structure Furan-2-carboxamide Benzazocine-carboxamide Bicyclam (non-peptide macrocycle)
Sulfonyl Group (4-methylbenzyl)sulfonylmethyl [(1-propyl-1H-imidazol-5-yl)methyl]sulfonyl Absent
Molecular Weight (g/mol) ~407.5 (estimated) 813.9 (as monomethanesulfonate) 752.8
Key Functional Groups Isopropyl carboxamide, furan, sulfonyl Isobutyl, 2-butoxyethoxy phenyl, tetrahydro-benzazocine, sulfonyl Cyclam moieties, aromatic linkers

Table 1 : Structural comparison of this compound with TAK-652 and AMD-3100 .

Pharmacological and Functional Insights

  • Target Affinity: TAK-652 and AMD-3100 are well-characterized CXCR4 antagonists with IC₅₀ values in the low nanomolar range (TAK-652: 0.7 nM; AMD-3100: 10–50 nM) . Structural analysis suggests that the furan-based compound may exhibit reduced CXCR4 affinity compared to TAK-652 due to the absence of the benzazocine core, which enhances hydrophobic interactions with the receptor. AMD-3100’s bicyclam structure enables chelation of metal ions critical for CXCR4 binding, a mechanism absent in the sulfonylmethyl-furan derivative .
  • Pharmacokinetics: TAK-652 demonstrates superior oral bioavailability (>50%) owing to its lipophilic benzazocine framework, whereas the furan derivative’s polar sulfonyl group may limit membrane permeability . AMD-3100 is administered intravenously due to poor oral absorption, a limitation shared by the furan compound if solubility issues persist.

Therapeutic Potential

  • Antiviral Activity : TAK-652 has shown potent inhibition of HIV-1 entry via CXCR4 blockade (EC₅₀: 1.2 nM) . The furan analog’s efficacy in this context remains unstudied but is hypothesized to be lower due to structural divergence.
  • Stem Cell Mobilization : AMD-3100 is clinically approved for hematopoietic stem cell mobilization, leveraging CXCR4 antagonism. The furan derivative’s smaller size and sulfonyl group could offer advantages in tissue penetration but require validation.

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